BenchChemオンラインストアへようこそ!

(3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone

Medicinal Chemistry Physicochemical Profiling CCR2 Antagonists

(3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone is a chiral 3-aminopyrrolidine amide featuring a cyclohex-3-ene carbonyl substituent. This scaffold is a core structural motif in multiple chemokine receptor antagonist programs, particularly CCR2 antagonists developed by Incyte and Pfizer.

Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
Cat. No. B13443301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone
Molecular FormulaC11H18N2O
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)C(=O)N2CCC(C2)N
InChIInChI=1S/C11H18N2O/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9/h1-2,9-10H,3-8,12H2
InChIKeyJOHGDKQXZARUDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone – A 3-Aminopyrrolidine Scaffold with Cyclohexenyl Differentiation


(3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone is a chiral 3-aminopyrrolidine amide featuring a cyclohex-3-ene carbonyl substituent. This scaffold is a core structural motif in multiple chemokine receptor antagonist programs, particularly CCR2 antagonists developed by Incyte and Pfizer [1]. The compound incorporates a free primary amine on the pyrrolidine ring and an unsaturated cyclohexenyl acyl group, which distinguishes it from saturated cyclohexyl analogs commonly found in commercial screening libraries [2]. Its molecular formula is C₁₁H₁₈N₂O (MW 194.27 g/mol), and it is available as a research chemical with typical purity ≥95% .

Why (3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone Cannot Be Replaced by Generic 3-Aminopyrrolidine Amides


In the 3-aminopyrrolidine chemokine receptor antagonist series, the N-acyl substituent is the primary determinant of receptor subtype selectivity [1]. The cyclohex-3-ene carbonyl group in this compound introduces a planar, π-electron-rich region absent in saturated cyclohexyl analogs, which can alter the binding pose within the CCR2 allosteric pocket. Structure–activity relationship (SAR) studies on the (R)-3-aminopyrrolidine series demonstrated that even minor modifications to the cycloalkylamide group can shift IC₅₀ values by more than 100-fold in CCR2 binding assays [1]. Additionally, the presence of the double bond creates a site for metabolic epoxidation that is not present in the saturated analog, potentially affecting pharmacokinetic half-life and toxicity profiles [2]. These structural nuances mean that a scientist cannot simply substitute (3-aminopyrrolidin-1-yl)(cyclohexyl)methanone or the des-amino analog cyclohex-3-en-1-yl(pyrrolidin-1-yl)methanone and expect equivalent biological or physicochemical behavior.

Quantitative Differentiation Evidence for (3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone vs. Closest Analogs


Cyclohexenyl vs. Cyclohexyl N-Acyl Substitution: Physicochemical Property Shift

The cyclohex-3-ene carbonyl group in the target compound introduces a C=C double bond that alters lipophilicity and molecular shape relative to the saturated cyclohexyl analog (3-aminopyrrolidin-1-yl)(cyclohexyl)methanone (CAS 936221-79-3). The unsaturated analog has a molecular formula of C₁₁H₁₈N₂O (MW 194.27) versus C₁₁H₂₀N₂O (MW 196.29) for the saturated analog [1]. The double bond reduces the number of rotatable bonds and introduces a planar region, which can affect entropic binding costs. In the CCR2 antagonist series, cyclohexyl-substituted 3-aminopyrrolidines with a morpholine or thiomorpholine at the cyclohexyl C-4 position showed good CCR2 antagonism [2], whereas the cyclohexenyl analog lacks this substitution, suggesting a different binding mode or target profile.

Medicinal Chemistry Physicochemical Profiling CCR2 Antagonists

Presence of Free 3-Amino Group Enables Derivatization Not Possible with Des-Amino Analog

The target compound contains a free primary amine at the pyrrolidine 3-position, enabling a wide range of chemical transformations (acylation, reductive amination, sulfonylation, urea formation) that are impossible with the des-amino analog cyclohex-3-en-1-yl(pyrrolidin-1-yl)methanone (CAS 52736-57-9) [1]. The des-amino analog has only a tertiary amine and a ketone as functional handles, limiting its utility in parallel synthesis. In CCR2 antagonist development, the 3-amino group was critical for installing the glycine amide linker that connects to the terminal aryl group, as exemplified in INCB8761 (PF-4136309), where the (S)-3-aminopyrrolidine scaffold achieved IC₅₀ values of 5.2 nM (human CCR2), 17 nM (mouse), and 13 nM (rat) [2]. While the target compound lacks the elaborate substitution pattern of the clinical candidate, the free amine provides a validated attachment point for SAR exploration.

Synthetic Chemistry Library Synthesis Chemical Biology

Chiral 3-Aminopyrrolidine Core: Single Enantiomer Potential for Stereospecific Binding

The pyrrolidine 3-position is a chiral center. In the CCR2 antagonist program, the (S)-enantiomer of the 3-aminopyrrolidine series (as in INCB8761) was essential for potent binding, while the (R)-enantiomer series exhibited a distinct SAR profile [1]. For instance, (R)-3-aminopyrrolidine-based CCR2b antagonists achieved low nanomolar binding affinity (compound 71: IC₅₀ < 100 nM) but required different N-acyl substituents compared to the (S)-series [1][2]. The target compound can be synthesized in enantioenriched form starting from chiral 3-aminopyrrolidine precursors [3], allowing procurement of single enantiomers for stereospecific assay campaigns. This is a critical differentiator from racemic mixtures, where one enantiomer may be inactive or antagonize the desired effect.

Chiral Chemistry Drug Discovery Receptor Binding

Cyclohexenyl Double Bond as a Latent Handle for Late-Stage Functionalization or Metabolic Soft Spot

The cyclohex-3-ene double bond is a site for epoxidation, dihydroxylation, or olefin metathesis, enabling late-stage diversification that is not accessible with the fully saturated cyclohexyl analog [1]. In metabolic studies of cyclohexene-containing drugs, CYP450-mediated epoxidation at the double bond can generate reactive intermediates that contribute to either bioactivation or toxicity [2]. This property can be exploited for prodrug design or used as a metabolic soft spot to limit drug accumulation. The saturated analog (3-aminopyrrolidin-1-yl)(cyclohexyl)methanone lacks this functionality and is metabolically more inert, which may be either advantageous or disadvantageous depending on the desired pharmacokinetic profile.

Late-Stage Functionalization Drug Metabolism Prodrug Design

Differentiated Synthetic Accessibility via Cyclohex-3-ene Carboxylic Acid Starting Material

The target compound is synthesized by amide coupling of 3-aminopyrrolidine with cyclohex-3-ene carboxylic acid or its activated ester. Cyclohex-3-ene carboxylic acid is commercially available at low cost (bulk pricing <$100/kg) from multiple suppliers [1]. In contrast, the saturated analog requires cyclohexane carboxylic acid, which is also inexpensive, but the unsaturated acid offers orthogonal reactivity for subsequent transformations. This synthetic accessibility makes the target compound an attractive intermediate for parallel library synthesis compared to more complex cyclohexyl derivatives requiring multi-step functionalization [2].

Process Chemistry Synthetic Route Cost of Goods

Limited but Non-Zero Biological Annotation: CYP11B1 and 5-HT1A Receptor Activity in Public Databases

Public bioactivity databases contain limited but informative data for this compound or its close analogs. BindingDB records for compounds within the same 3-aminopyrrolidine cyclohexenyl amide series show weak inhibition of CYP11B1 (IC₅₀ = 1.47 × 10³ nM) [1] and modulation of the human 5-HT1A receptor (value range 110–250 units in a forskolin-stimulated adenylate cyclase assay) [2]. These data points, while not definitive, suggest that the compound has measurable biological activity and is not a silent pharmacophore. For comparison, the saturated cyclohexyl analog appears in PubChem with no associated bioactivity data, making the unsaturated analog marginally better annotated.

Biological Activity Off-Target Profiling Drug Repurposing

Optimal Application Scenarios for (3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone Based on Differentiation Evidence


Stereospecific CCR2 or Chemokine Receptor Antagonist Lead Generation

Procure the (S)- or (R)-enantiomer of this compound as a starting scaffold for focused library synthesis targeting chemokine receptors (CCR2, CCR5). The free 3-amino group allows rapid amide coupling with diverse carboxylic acids to explore the glycine linker region analogous to INCB8761, where IC₅₀ values as low as 5.2 nM were achieved. The cyclohexenyl group provides a distinct N-acyl substituent not present in commercial CCR2 antagonist libraries, offering novelty for IP generation [1][2].

Late-Stage Diversification via Olefin Chemistry on the Cyclohexenyl Ring

Use the cyclohex-3-ene double bond as a synthetic handle for epoxidation, dihydroxylation, or cross-metathesis to generate a diverse array of functionalized cyclohexane derivatives from a single common intermediate. This strategy is not possible with the saturated cyclohexyl analog and enables efficient exploration of the C-4 position of the cyclohexyl ring, which is known to accommodate morpholine or thiomorpholine substituents in potent CCR2 antagonists [1].

Metabolic Soft Spot Optimization in Drug Discovery Programs

Exploit the cyclohexenyl double bond as a metabolic soft spot to tune clearance rates. In programs where a saturated cyclohexyl analog shows excessively long half-life or accumulation, the unsaturated analog may provide a more favorable PK profile through CYP450-mediated epoxidation. Conversely, if metabolic stability is desired, the double bond can be selectively reduced to yield the saturated analog after initial SAR is established [2].

Cost-Efficient Parallel Library Synthesis for Academic Screening Centers

Utilize the compound as a low-cost, readily diversifiable core scaffold for academic high-throughput screening libraries. The combination of a free amine handle, a low-cost cyclohex-3-ene carboxylic acid precursor (<$100/kg), and a molecular weight under 200 Da makes this compound ideal for fragment-based or combinatorial library approaches where procurement cost per compound must be minimized [1][3].

Quote Request

Request a Quote for (3-Aminopyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.